molecular formula C12H6N4O6 B3881427 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B3881427
M. Wt: 302.20 g/mol
InChI Key: TZPUOJIUEIZXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CTIIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTIIC is a heterocyclic compound that contains a triazole ring, an isoindoline ring, and two carboxylic acid groups. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. Additionally, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to selectively bind to metal ions such as copper and zinc, which may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is its potential as an anticancer and anti-inflammatory agent. Additionally, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to selectively bind to metal ions, making it a useful tool for detecting metal ions in biological systems. However, one limitation of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is its solubility in water, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the study of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. One potential direction is the development of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid-based drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid and its interactions with metal ions. Furthermore, the synthesis of 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid-based materials for various applications such as gas storage, catalysis, and drug delivery could be explored.

Scientific Research Applications

2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has shown promising results as an anticancer agent. Studies have shown that 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
In biochemistry, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for detecting metal ions in biological systems.
In materials science, 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to form stable MOFs with various metal ions such as zinc and copper.

properties

IUPAC Name

2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O6/c17-8-5-2-1-4(10(19)20)3-6(5)9(18)16(8)12-13-7(11(21)22)14-15-12/h1-3H,(H,19,20)(H,21,22)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPUOJIUEIZXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NNC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
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2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
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2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 4
2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
2-(5-carboxy-1H-1,2,4-triazol-3-yl)-1,3-dioxo-5-isoindolinecarboxylic acid

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